molecular formula C8H7ClF3NOS B1417335 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol CAS No. 188591-49-3

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol

Cat. No. B1417335
CAS RN: 188591-49-3
M. Wt: 257.66 g/mol
InChI Key: RMUZWZJISQMJHH-UHFFFAOYSA-N
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Description

“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a chemical compound with the empirical formula C8H8ClF3N2O. It has a molecular weight of 240.61 . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” can be represented by the SMILES string FC(F)(F)C1=CC(Cl)=C(NCCO)N=C1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include chlorination and fluorination .


Physical And Chemical Properties Analysis

“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a solid compound . The unique physicochemical properties of fluorine contribute to the biological activities and physical properties of compounds .

Scientific Research Applications

Materials Science

The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol could potentially be used as a precursor for making various materials such as polymers, dyes, and liquid crystals. Its pyridine ring can serve as a functional group for attaching other molecules, and its chloro and trifluoromethyl groups can improve the solubility and stability of the final products .

Synthesis of Agrochemicals

This compound may be utilized in the synthesis of agrochemicals. For example, related compounds like 2-chloro-5-(trifluoromethyl)pyridine have been used as key intermediates in the synthesis of herbicides such as fluazifop .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2. The precautionary statements include P301 + P310 - P305 + P351 + P338 .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NOS/c9-6-3-5(8(10,11)12)4-13-7(6)15-2-1-14/h3-4,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUZWZJISQMJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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